molecular formula C25H21ClN4O5 B4176144 N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide

Cat. No.: B4176144
M. Wt: 492.9 g/mol
InChI Key: XVONZTUIOGINBS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, methyl, nitro, and isoindole groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the chloro, methyl, and nitro substituents through electrophilic aromatic substitution reactions. The isoindole group is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
  • N-(5-chloro-2-methylphenyl)carbamate
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-15-7-9-17(14-20(15)26)28-23(31)16-8-10-21(22(13-16)30(34)35)27-11-4-12-29-24(32)18-5-2-3-6-19(18)25(29)33/h2-3,5-10,13-14,27H,4,11-12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVONZTUIOGINBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 3
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N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-3-nitrobenzamide

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